molecular formula C5H8FN3S B13619092 5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine

5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13619092
M. Wt: 161.20 g/mol
InChI Key: PETADKQGMMPXLC-UHFFFAOYSA-N
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Description

5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorinated isopropyl group and an amine group. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiosemicarbazide derivative with a fluorinated ketone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
  • 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a fluorinated isopropyl group and an amine group on the thiadiazole ring

Properties

Molecular Formula

C5H8FN3S

Molecular Weight

161.20 g/mol

IUPAC Name

5-(2-fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H8FN3S/c1-5(2,6)3-8-9-4(7)10-3/h1-2H3,(H2,7,9)

InChI Key

PETADKQGMMPXLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(S1)N)F

Origin of Product

United States

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